Desotamides are a family of cyclic hexapeptides primarily known for their antibacterial properties. They are naturally produced by various Streptomyces species, notably Streptomyces scopuliridis SCSIO ZJ46, a bacterium isolated from the deep South China Sea. [, ] The desotamide family encompasses several structurally related compounds, including desotamides A-G and wollamides A and B. [, , , , ] These compounds have garnered significant research interest due to their potential as new antibiotic leads, especially against drug-resistant Gram-positive pathogens. [, , , ]
Desotamide is classified as a natural product derived from microbial sources, specifically produced by certain strains of Streptomyces bacteria. It belongs to a broader class of compounds known as cyclic peptides, which are characterized by their cyclic structure formed through peptide bonds between amino acids. Desotamide has been identified in various studies as having significant antibacterial properties against Gram-positive bacteria, making it a candidate for further pharmaceutical development .
The synthesis of desotamide involves several key steps typically executed through solid-phase peptide synthesis (SPPS). The general synthetic route includes:
The entire process allows for the efficient production of desotamide with high purity, confirmed through techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Desotamide's molecular structure consists of a cyclic arrangement of six amino acids, forming a unique ring structure that contributes to its biological activity. The specific sequence and configuration of these amino acids can vary slightly among different analogs, such as desotamide A and B. The molecular formula for desotamide A is C₃₈H₅₃N₉O₉S , with distinct stereochemistry that affects its interaction with biological targets.
The three-dimensional conformation of desotamide plays a crucial role in its function, influencing how it binds to bacterial cell membranes or targets specific proteins involved in bacterial growth.
Desotamide participates in various chemical reactions primarily related to its synthesis and biological activity. Key reactions include:
The mechanism of action of desotamide primarily involves its interaction with Gram-positive bacteria. It disrupts bacterial cell wall synthesis by inhibiting specific enzymes that catalyze the formation of peptidoglycan layers essential for cell integrity. This inhibition leads to cell lysis and ultimately bacterial death.
Studies have shown that desotamide has an IC₅₀ value ranging from 0.6 to 7 μM against various Gram-positive strains, indicating potent antibacterial activity while being noncytotoxic to mammalian cells at higher concentrations (>30 μM) . This selectivity makes it an attractive candidate for antibiotic development.
Desotamide exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Desotamide has significant potential applications in medicine due to its antibacterial properties. Key applications include:
The desotamide family was first identified in 1997 from the fermentation broth of Streptomyces species NRRL 21611, with desotamide A as the founding member [3]. Subsequent explorations of underexplored ecological niches, particularly deep-sea environments, led to the discovery of additional variants. Notably, Streptomyces scopuliridis SCSIO ZJ46, isolated from deep-sea sediments, yielded desotamides A–D, with desotamides A and B demonstrating potent activity against Gram-positive pathogens including Streptococcus pneumoniae and methicillin-resistant Staphylococcus epidermidis (MRSE) [2] [5]. Concurrently, Australian soil-derived Streptomyces nov. sp. MST-115088 produced desotamides E and F, alongside structurally related wollamides A and B [3] [5].
Further taxonomic expansion revealed:
These discoveries underscore the genus Streptomyces as the primary biosynthetic source, with adaptations to extreme environments (e.g., high pressure, salinity) likely influencing their secondary metabolomes [4].
Table 1: Desotamide-Producing Streptomyces Species and Associated Compounds
Species | Source | Identified Compounds | Key Reference |
---|---|---|---|
Streptomyces sp. NRRL 21611 | Terrestrial soil | Desotamide A | [3] |
Streptomyces scopuliridis SCSIO ZJ46 | Deep-sea sediment | Desotamides A-D | [5] |
Streptomyces nov. sp. MST-115088 | Australian soil | Desotamides E-F, Wollamides A-B | [3] |
Streptomyces sp. KCB13F003 | Undisclosed | Ulleungmycins | [3] |
Desotamides function as chemical weapons in microbial warfare, conferring competitive advantages to producer strains in resource-limited environments. Their antibacterial activity selectively targets Gram-positive bacteria, including drug-resistant strains like MRSA and MRSE, while exhibiting negligible cytotoxicity toward mammalian cells (half-maximal inhibitory concentration [IC₅₀] > 30 μM) [2] [5]. This selectivity suggests an evolutionary adaptation for disrupting bacterial cell membranes or interfering with essential processes in competitors without harming eukaryotic hosts.
In deep-sea sediments—oligotrophic environments with high competition—Streptomyces spp. leverage desotamide production to inhibit rivals. The standalone β-lactamase-like cyclase responsible for macrocyclization (discussed in Section 1.3) may represent an energy-efficient adaptation, as cyclization enhances peptide stability and target affinity under physiologically challenging conditions [1] [3]. Furthermore, regulatory genes (e.g., dsaMN encoding a two-component system) tightly control desotamide biosynthesis, likely linking production to quorum-sensing or stress responses [3].
Desotamides are archetypal non-ribosomal peptides synthesized via multi-modular enzymatic assembly lines termed non-ribosomal peptide synthetases (NRPSs). They exhibit hallmark features of NRPs:
Table 2: Characteristic Features of Desotamide Non-Ribosomal Peptide Synthetases (NRPSs)
Feature | Domain Composition | Function in Desotamide Biosynthesis |
---|---|---|
Adenylation (A) Domain | Substrate-specific (e.g., Trp, Ile) | Activates amino acids via adenylation |
Peptidyl Carrier Protein (PCP) Domain | 4'-Phosphopantetheine prosthetic group | Shuttles aminoacyl/peptidyl intermediates |
Condensation (C) Domain | HHxxxDG catalytic motif | Forms peptide bonds between donor and acceptor units |
Specialized Domains | Epimerization (E), Methyltransferase (MT) | Generates D-amino acids or N-methylated residues |
A defining biosynthetic novelty is the termination mechanism. Unlike canonical NRPSs that use thioesterase (TE) domains for cyclization, desotamide biosynthesis employs a standalone β-lactamase-like cyclase (e.g., SurE in surugamide biosynthesis). This enzyme catalyzes macrolactamization by hydrolyzing the linear peptide-S-PCP intermediate and facilitating intramolecular amide bond formation [1] [3] [10].
Table 3: Cyclization Mechanisms in Desotamide-Type Peptides
Cyclization Enzyme | Gene | Mechanism | Example Compound |
---|---|---|---|
Standalone β-lactamase-like cyclase | surE | Macrocyclization via amide bond formation | Surugamide A |
Thioesterase (TE) Domain | nsmTE | Hydrolysis/cyclization | Noursamycin B |
Genomic analyses reveal that desotamide biosynthetic gene clusters (BGCs) encode transporters (ABC/MFS types) for extracellular export, regulators (e.g., GntR-family repressors), and precursor-supplying enzymes (e.g., amidinotransferases for ornithine biosynthesis) [3]. This genetic architecture underscores the co-evolution of biosynthetic, regulatory, and ecological fitness determinants within the desotamide NRP superfamily.
The structural diversity of desotamides—ranging from chloro-substituted ulleungmycins to basic amino acid-containing wollamides—exemplifies the evolutionary plasticity of NRPS machinery in adapting to environmental pressures [1] [9].
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